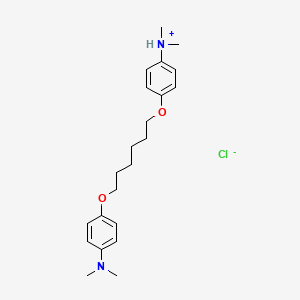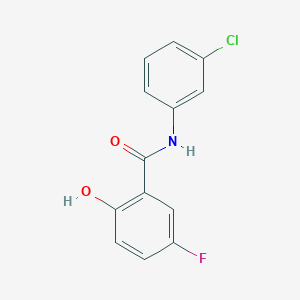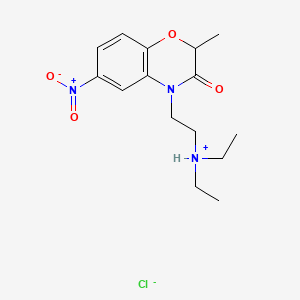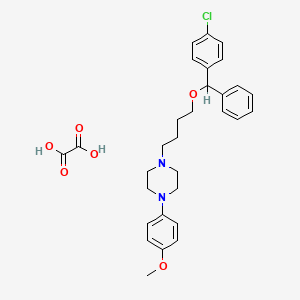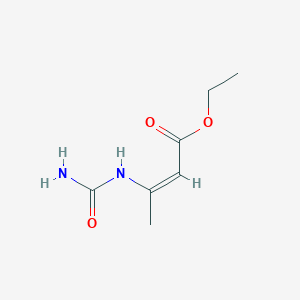
ethyl (Z)-3-(carbamoylamino)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-3-(carbamoylamino)but-2-enoate is an organic compound with a unique structure that includes an ester group, a carbamoyl group, and a double bond in the Z-configuration. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(carbamoylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with urea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-3-(carbamoylamino)but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce saturated esters. Substitution reactions can lead to a variety of amides and esters.
Applications De Recherche Scientifique
Ethyl (Z)-3-(carbamoylamino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism by which ethyl (Z)-3-(carbamoylamino)but-2-enoate exerts its effects involves its interaction with specific molecular targets. The ester and carbamoyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The double bond in the Z-configuration can also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (E)-3-(carbamoylamino)but-2-enoate: The E-isomer of the compound, which has a different spatial arrangement of the double bond.
Ethyl 3-aminobut-2-enoate: A similar compound lacking the carbamoyl group.
Ethyl 3-(carbamoylamino)butanoate: A saturated analog of the compound.
Uniqueness
Ethyl (Z)-3-(carbamoylamino)but-2-enoate is unique due to its specific Z-configuration, which can influence its reactivity and interactions with biological targets. This configuration can lead to different biological activities and chemical properties compared to its E-isomer and other analogs .
Propriétés
Numéro CAS |
5435-44-9 |
|---|---|
Formule moléculaire |
C7H12N2O3 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
ethyl (Z)-3-(carbamoylamino)but-2-enoate |
InChI |
InChI=1S/C7H12N2O3/c1-3-12-6(10)4-5(2)9-7(8)11/h4H,3H2,1-2H3,(H3,8,9,11)/b5-4- |
Clé InChI |
RVXCSDJLRCXJCN-PLNGDYQASA-N |
SMILES isomérique |
CCOC(=O)/C=C(/C)\NC(=O)N |
SMILES canonique |
CCOC(=O)C=C(C)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



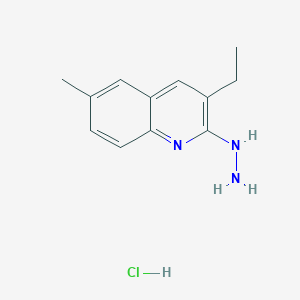
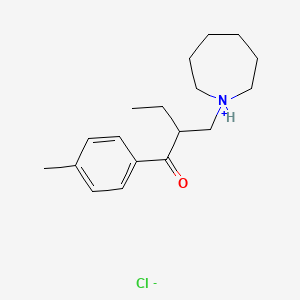
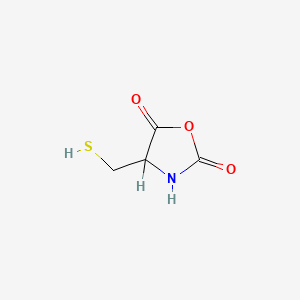
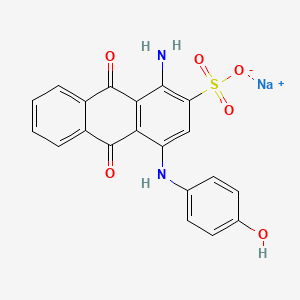

![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)
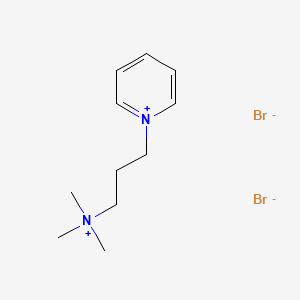
![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
